
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,2-dimethylpropyl alcohol with an appropriate alkylating agent to form the 2,2-dimethylpropoxy group. This intermediate is then reacted with a suitable diene compound under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group, forming amides or thioesters.
Addition: The double bonds in the diene moiety can undergo addition reactions with halogens or hydrogen, leading to the formation of halogenated or saturated compounds.
Applications De Recherche Scientifique
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The diene moiety can participate in conjugation reactions, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate can be compared with similar compounds such as:
Ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethyloctanoate: This compound lacks the double bonds present in the diene moiety, resulting in different reactivity and applications.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the smaller alkyl group.
Propyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate: The propyl ester variant has a longer alkyl chain, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
59119-71-0 |
|---|---|
Formule moléculaire |
C17H30O3 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
ethyl 8-(2,2-dimethylpropoxy)-3,7-dimethylocta-2,4-dienoate |
InChI |
InChI=1S/C17H30O3/c1-7-20-16(18)11-14(2)9-8-10-15(3)12-19-13-17(4,5)6/h8-9,11,15H,7,10,12-13H2,1-6H3 |
Clé InChI |
ISIULJMZPMQRGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C=CCC(C)COCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





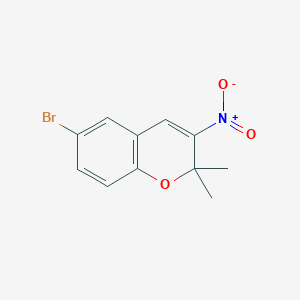
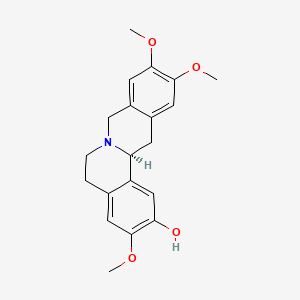

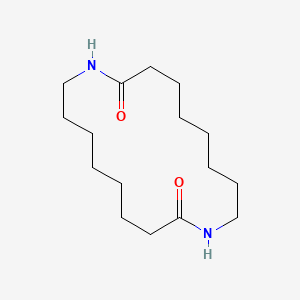
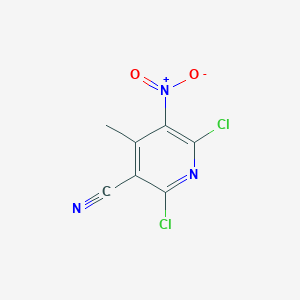

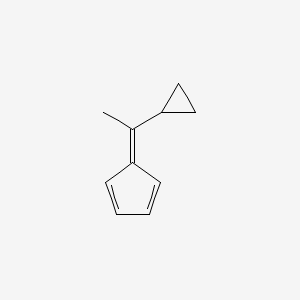
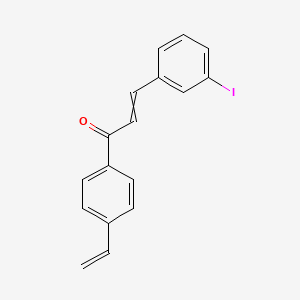
![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
